
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one is a brominated heterocyclic compound It is characterized by the presence of two bromine atoms at the 3 and 4 positions of the pyrrole ring, a cyclopropylmethyl group at the 1 position, and a ketone functional group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a suitable pyrrole precursor. One common method is the bromination of 1-(cyclopropylmethyl)-1H-pyrrole-2(5H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,4-dihydro-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole derivatives such as carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms and the cyclopropylmethyl group contribute to the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar structure but lacks the cyclopropylmethyl group.
3,4-Dibromo-1-(methyl)-1H-pyrrol-2(5H)-one: Similar structure but has a methyl group instead of a cyclopropylmethyl group.
3,4-Dibromo-1-(ethyl)-1H-pyrrol-2(5H)-one: Similar structure but has an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group in 3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H9Br2NO |
|---|---|
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
3,4-dibromo-1-(cyclopropylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H9Br2NO/c9-6-4-11(3-5-1-2-5)8(12)7(6)10/h5H,1-4H2 |
InChI-Schlüssel |
PJCSVELBWOSGLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CC(=C(C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


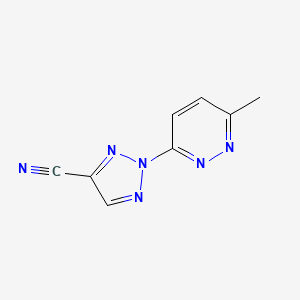
![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

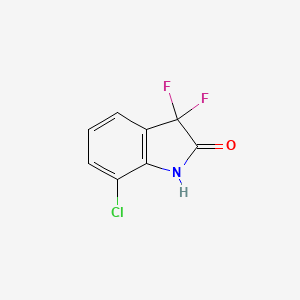
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
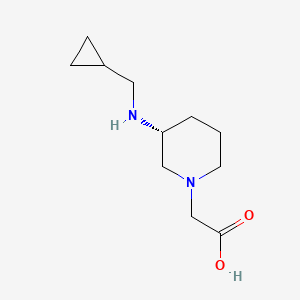


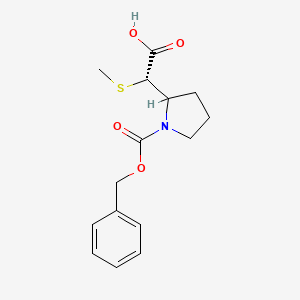
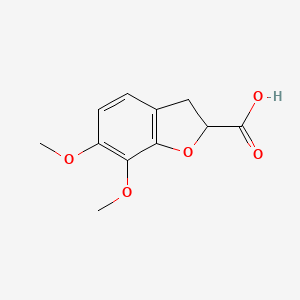

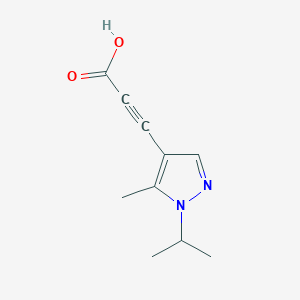
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)
